molecular formula C7H6BrNO3 B2670587 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide CAS No. 959741-32-3

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Cat. No.: B2670587
CAS No.: 959741-32-3
M. Wt: 232.033
InChI Key: MCYWPISPRQLCFC-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide: is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, a methoxycarbonyl group at the 2-position, and an N-oxide functional group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide typically involves the bromination of 2-(methoxycarbonyl)pyridine followed by oxidation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: The N-oxide group can be reduced back to the pyridine form using reducing agents like zinc and acetic acid.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide (H2O2).

    Reduction: Zinc and acetic acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active compounds, including potential drug candidates.

Industry:

    Material Science: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide largely depends on its reactivity and the functional groups present. The N-oxide group can participate in various chemical reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. The bromine atom and methoxycarbonyl group also contribute to the compound’s overall reactivity, allowing for diverse chemical transformations .

Comparison with Similar Compounds

    5-Bromo-2-methyl-pyridine 1-oxide: Similar structure but with a methyl group instead of a methoxycarbonyl group.

    5-Bromo-2-(methoxycarbonyl)pyridine: Lacks the N-oxide group.

Properties

IUPAC Name

methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYWPISPRQLCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=C(C=C1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-carboxypyridine 1-oxide (19.6 g) in methanol (300 mL) was added dropwise thionyl chloride (37.1 g) at 0° C., and the mixture was heated under reflux for 1 hr. The reaction mixture was concentrated under reduced pressure and the residue was washed with ethyl acetate to give the title compound (22.0 g) as white crystals. This compound was used for the next step without further purification.
Name
5-bromo-2-carboxypyridine 1-oxide
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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